Evidence Item 1: Nitrogen Inversion Barrier vs. Monocyclic Tertiary Amines
The free energy of activation (ΔG‡) for nitrogen inversion in 7‑methyl‑7‑azabicyclo[2.2.1]heptane is 13.77 kcal/mol at 25 °C in CDCl₃, as determined by dynamic ¹³C NMR [1]. This value is approximately 7–9 kcal/mol higher than the nitrogen inversion barriers of typical monocyclic tertiary amines (e.g., N‑methylpiperidine, ΔG‡ ≈ 5–6 kcal/mol). The elevated barrier arises from the severe angle strain that develops in the planar transition state of the bridged bicyclic system—the so‑called “bicyclic effect”—and effectively prevents nitrogen inversion at ambient temperature [1].
| Evidence Dimension | Nitrogen inversion barrier (ΔG‡) |
|---|---|
| Target Compound Data | 13.77 kcal/mol |
| Comparator Or Baseline | N‑Methylpiperidine: ≈5–6 kcal/mol (typical range for simple tertiary amines) |
| Quantified Difference | ΔΔG‡ ≈ +7 to +9 kcal/mol higher for the 7‑azanorbornane |
| Conditions | 25 °C, CDCl₃ solvent; dynamic ¹³C NMR spectroscopy |
Why This Matters
The high inversion barrier locks the nitrogen stereochemistry, a prerequisite for achieving predictable stereospecific interactions with chiral biological targets and for maintaining conformational purity in medicinal chemistry campaigns.
- [1] Nelsen SF, Ippoliti JT, Frigo TB, Petillo PA. The nitrogen inversion barrier of 7-methyl-7-azabicyclo[2.2.1]heptane and the "bicyclic effect". J Am Chem Soc. 1989;111(5):1776-1781. doi:10.1021/ja00187a035 View Source
